molecular formula C9H17NO3 B3263437 (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate CAS No. 374729-55-2

(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate

Cat. No.: B3263437
CAS No.: 374729-55-2
M. Wt: 187.24 g/mol
InChI Key: HTBNREYQOZPEQT-ZETCQYMHSA-N
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Description

(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with 2-methyl-3-oxopropanal under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of carbamate derivatives .

Scientific Research Applications

(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler carbamate compound with similar reactivity.

    2-methyl-3-oxopropanal: A precursor in the synthesis of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate.

    N-tert-butoxycarbonyl-L-valine: Another carbamate compound used in peptide synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of a carbamate with the functional groups of a ketone and a tert-butyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-methyl-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBNREYQOZPEQT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate
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(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate
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Reactant of Route 6
(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate

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